molecular formula C21H26N4O2S B2705638 7-ethyl-8-methyl-3-(4-phenylpiperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one CAS No. 1421481-48-2

7-ethyl-8-methyl-3-(4-phenylpiperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one

Cat. No.: B2705638
CAS No.: 1421481-48-2
M. Wt: 398.53
InChI Key: BMEHJOAZKMUPEY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of the compound is C21H26N4O2S. It contains a phenylpiperazine moiety, which is a simple chemical compound featuring a phenyl group bound to a piperazine ring .

Scientific Research Applications

Synthesis and Structural Analysis

Research on compounds with pyrimidine and thiazine moieties, like the target molecule, often focuses on their synthesis and structural characterization. For instance, the study by Li et al. (2013) discusses the synthesis of a related compound through multicomponent reactions and its crystal structure, providing insights into the molecule's conformation and intermolecular interactions, suggesting potential for further chemical modifications and applications in material science or as chemical intermediates Li, Tian, & Wang, 2013.

Biological Activity

Compounds similar to the target molecule have been evaluated for various biological activities. The work by Başoğlu et al. (2013) on hybrid molecules containing penicillanic or cephalosporanic acid moieties, initiated from ethyl piperazine-1-carboxylate derivatives, explores antimicrobial, antilipase, and antiurease activities. Some of these molecules demonstrated moderate to good bioactivity, indicating the potential of structurally related compounds in developing new antimicrobial agents Başoğlu, Ulker, Alpay-Karaoglu, & Demirbas, 2013.

Antimicrobial and Antitubercular Activity

Further illustrating the potential applications in the pharmaceutical field, studies on thienopyrimidine and pyrimidothiazine derivatives reveal significant antimicrobial and antitubercular activities. These compounds, through various synthetic pathways, have shown efficacy against a range of bacterial and fungal strains, indicating the potential of the target compound in contributing to the development of new therapeutic agents Patel, Kumari, & Patel, 2012; Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & Augustynowicz-Kopeć, 2005.

Properties

IUPAC Name

7-ethyl-8-methyl-3-(4-phenylpiperazine-1-carbonyl)-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2S/c1-3-18-15(2)22-21-25(20(18)27)13-16(14-28-21)19(26)24-11-9-23(10-12-24)17-7-5-4-6-8-17/h4-8,16H,3,9-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEHJOAZKMUPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2N(C1=O)CC(CS2)C(=O)N3CCN(CC3)C4=CC=CC=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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